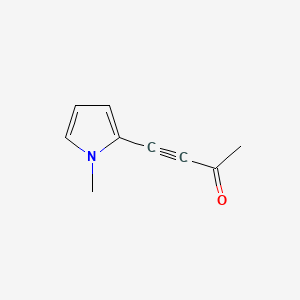
1-Hexadecene-d32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Hexadecene-d32 is a stable isotope with a linear formula of CD3(CD2)13CD=CD2 . It has a molecular weight of 256.62 . It is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 1-Hexadecene-d32 is represented by the formula CD3(CD2)13CD=CD2 . This indicates that the molecule consists of a chain of carbon © and deuterium (D) atoms, with a double bond (=) between the last two carbon atoms .Safety and Hazards
properties
CAS RN |
1644451-42-2 |
|---|---|
Product Name |
1-Hexadecene-d32 |
Molecular Formula |
C16H32 |
Molecular Weight |
256.627 |
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-dotriacontadeuteriohexadec-1-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-16H2,2H3/i1D2,2D3,3D,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
InChI Key |
GQEZCXVZFLOKMC-VQZQVVABSA-N |
SMILES |
CCCCCCCCCCCCCCC=C |
synonyms |
1-Cetene-d32; 1-n-Hexadecene-d32; Cetene-d32; Dialen 16-d32; LAO-C 16-d32; Linealene 16-d32; NSC 60602-d32; NeoSolv 6-d32; Neodene 16-d32; n-Hexadec-1-ene-d32; α-Hexadecene-d32; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



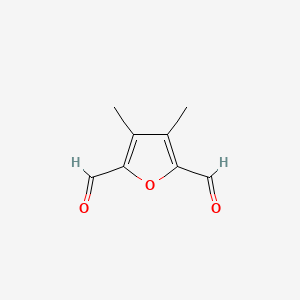
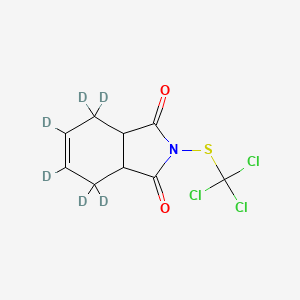
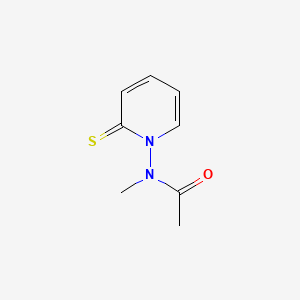
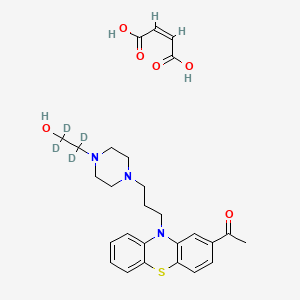
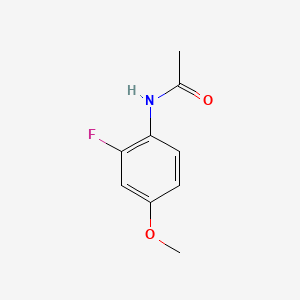
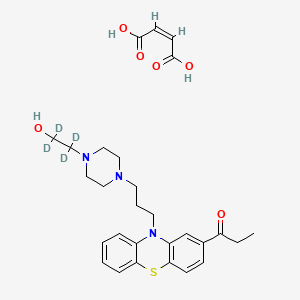
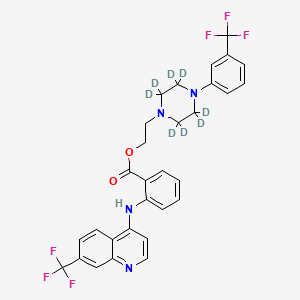
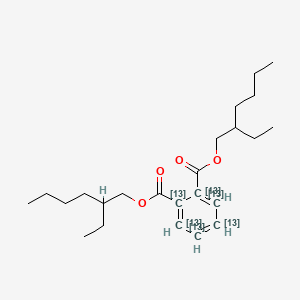
![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)
